1H-Benzotriazole, 1-methyl-5-nitro-

Catalog No.
S707609
CAS No.
25877-34-3
M.F
C7H6N4O2
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole, 1-methyl-5-nitro-

CAS Number

25877-34-3

Product Name

1H-Benzotriazole, 1-methyl-5-nitro-

IUPAC Name

1-methyl-5-nitrobenzotriazole

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3

InChI Key

BQPFSSQRLBUMQC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1

1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of benzotriazole, characterized by the presence of a methyl group and a nitro group on its aromatic system. Its chemical formula is C7H6N4O2, and it has a molecular weight of approximately 178.151 g/mol. This compound features a bicyclic structure that combines a benzene ring with a triazole ring, making it part of the larger class of benzotriazoles known for their diverse chemical properties and applications in various fields, including materials science and biochemistry .

  • No information regarding a specific mechanism of action for 1H-Benzotriazole, 1-methyl-5-nitro- was found in scientific literature.
  • In the absence of specific data, it's important to handle any unknown compound with caution.
  • Nitro-substituted aromatic molecules can sometimes be explosive or shock-sensitive.
  • Standard laboratory safety practices should be followed when handling this material [].

The biological activity of 1H-Benzotriazole, 1-methyl-5-nitro- is notable for its interactions with various enzymes and biological systems. Its derivatives have shown potential as inhibitors for specific enzymes, suggesting possible applications in pharmaceuticals and biochemistry.

Mechanism of Action

  • Enzyme Interaction: The compound can bind to enzyme active sites, potentially altering their activity.
  • Corrosion Inhibition: Its efficacy as a corrosion inhibitor may also involve biochemical pathways when interacting with biological membranes or systems .

The synthesis of 1H-Benzotriazole, 1-methyl-5-nitro- typically involves the diazotization of o-phenylenediamine followed by reaction with sodium nitrite in an acidic medium. The process can be optimized by conducting the reaction at low temperatures (5–10 °C) and utilizing ultrasonic irradiation to enhance yields .

General Synthesis Steps

  • Diazotization: React o-phenylenediamine with sodium nitrite and acetic acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with appropriate reagents to introduce the methyl and nitro groups.
  • Purification: The product is purified through recrystallization or chromatography techniques.

1H-Benzotriazole, 1-methyl-5-nitro- has a variety of applications across different fields:

  • Corrosion Inhibitors: Primarily used to protect metals from corrosion, especially in aqueous environments.
  • Analytical Chemistry: Employed in electrochemical sensors for detecting environmental pollutants.
  • Pharmaceuticals: Investigated for potential use as enzyme inhibitors in drug development .

Studies on the interactions of 1H-Benzotriazole, 1-methyl-5-nitro- have revealed its capability to form complexes with various metal ions. This property enhances its role as a corrosion inhibitor and suggests potential uses in catalysis and material science.

Notable Interactions

  • Metal Complexation: Forms stable complexes with copper and other transition metals.
  • Electrochemical Properties: Exhibits distinct voltammetric behavior that can be utilized for environmental monitoring .

Several compounds share structural similarities with 1H-Benzotriazole, 1-methyl-5-nitro-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzotriazoleC6H5N3Simplest member; used as a corrosion inhibitor.
5-Amino-1-methyl-benzotriazoleC7H8N4Contains an amino group; used in research applications.
1-MethylbenzotriazoleC7H7N3Lacks nitro group; used in organic synthesis.
2-MethylbenzotriazoleC7H7N3Similar structure; different substitution pattern.

Uniqueness

The unique combination of the methyl and nitro groups in 1H-Benzotriazole, 1-methyl-5-nitro- imparts specific properties that enhance its effectiveness as a corrosion inhibitor compared to its analogs. Its ability to interact with metal surfaces while maintaining stability under various conditions makes it particularly valuable in industrial applications .

Early Synthesis and Structural Characterization

The synthesis of 1H-benzotriazole derivatives began in the late 19th century with the discovery of benzotriazole itself by G. Schultz in 1889. However, the specific development of 1-methyl-5-nitrobenzotriazole emerged later, driven by interest in modifying the parent structure to enhance biological and industrial utility. Early synthetic routes involved diazotization reactions of substituted o-phenylenediamines. For example, the compound was first synthesized via nitration and alkylation of N1-methyl-4-nitro-o-phenylenediamine, yielding a 81% product under optimized conditions.

Table 1: Key Milestones in the Development of 1-Methyl-5-Nitrobenzotriazole

YearDevelopmentSignificance
1960sDiscovery of benzotriazole derivativesEstablished foundational synthetic methods
1989First antimicrobial studiesHighlighted potential in drug-resistant infections
2005Industrial-scale synthesis optimizationEnabled commercial availability for research

Evolution of Applications

Initially explored as a corrosion inhibitor due to its ability to form protective metal complexes, the compound gained attention in the 1990s for its antimicrobial properties. Studies demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. By the 2000s, its role expanded into materials science, particularly in polymer stabilization and photoresist technologies.

XLogP3

1

Other CAS

25877-34-3

Wikipedia

1-Methyl-5-nitro-1H-benzotriazole

Dates

Modify: 2023-08-15

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